4-Hydrazinoquinoline
Overview
Description
4-Hydrazinoquinoline is a chemical compound that serves as a key intermediate in the synthesis of various heterocyclic systems. It is characterized by the presence of a hydrazino group attached to the quinoline moiety. This functional group is highly reactive and can participate in numerous chemical reactions, leading to a diverse array of derivatives with potential biological activities.
Synthesis Analysis
The synthesis of 4-Hydrazinoquinoline derivatives can be achieved through different methods. For instance, the regioselective C4-hydrazinylation of 2,4-dichloroquinolines with hydrazine hydrate results in the formation of hydrazinylquinoline regio-isomers with high selectivity at the C4 position . Another approach involves the recyclization of certain precursors, such as (2-carboxyaryl)difurylmethanes, followed by reaction with hydrazine hydrate to yield novel heterocyclic systems . Additionally, the autoxidation of 4-hydrazinylquinolin-2(1H)-ones has been utilized to synthesize a series of pyridazino[4,3-c:5,6-c']diquinolines .
Molecular Structure Analysis
The molecular structure of 4-Hydrazinoquinoline derivatives is often elucidated using various spectroscopic techniques, including IR, NMR (1H and 13C), mass spectral data, and elemental analysis. In some cases, X-ray structure analysis and theoretical calculations are employed to confirm the formation of the desired structures . The presence of the hydrazino group significantly influences the molecular geometry and electronic distribution within the quinoline framework.
Chemical Reactions Analysis
4-Hydrazinoquinoline and its derivatives undergo a variety of chemical reactions. For example, they can react with trifluoromethyl-β-diketones to yield different pyrazole derivatives, depending on the substitution pattern of the diketone . They can also participate in cyclization reactions to form triazolines when reacted with α-isocyano esters/amides and azodicarboxylates . Furthermore, the reaction of 4-hydrazinoquinolines with ethyl acetoacetate and acetone leads to the formation of pyrrolo[3,2-c]quinolines and pyrazolylquinolines .
Physical and Chemical Properties Analysis
The physical and chemical properties of 4-Hydrazinoquinoline derivatives are closely related to their molecular structure. The introduction of various substituents can significantly alter properties such as solubility, melting point, and reactivity. These changes are crucial for the potential application of these compounds as antitumor agents, as seen in the synthesis of novel 2-(2-arylmethylene)hydrazinyl-4-aminoquinazoline derivatives, which displayed moderate to excellent cytotoxicity against various cancer cell lines . Similarly, the design of 4-phenoxyquinoline derivatives containing a pyridazinone moiety has led to compounds with significant cytotoxicity and high selectivity against cancer cell lines .
Scientific Research Applications
Chemosensors
- Scientific Field: Chemistry
- Application Summary: 4-Hydrazinoquinoline is used in the synthesis of new quinoline-based chemosensors . These chemosensors are optimized for the detection of anions with sensitivity and selectivity .
- Methods of Application: The chemosensors are synthesized via a one-pot multi-component reaction . Their potential for chemosensory is confirmed via cyclic voltammetry .
- Results: The chemosensors were tested for ligand–anion interaction against various ions, and the NH deprotonation was observed as the mechanism of anion interaction . The study showed that these chemosensors are viable for advance assessment in optimizing excellent chemosensors for fluoride ions .
Biological Activities of Metal Complexes
- Scientific Field: Biochemistry
- Application Summary: 4-Hydrazinoquinoline is used in the synthesis of metal complexes with a new Schiff base hydrazone . These complexes have been studied for their biological activities .
- Methods of Application: The Schiff base hydrazone ligand was prepared by the condensation reaction of 7-chloro-4-quinoline with o-hydroxyacetophenone . The ligand reacts with various metal ions to form either mono- or binuclear complexes .
- Results: The complexes were characterized by various methods, and their magnetic moments and electrical conductance were determined . The complexes were also tested against a strain of Gram +ve bacteria (Staphylococcus aureus), Gram -ve bacteria (Escherichia coli), and fungi (Candida albicans), and exhibited high antibacterial activities .
Synthesis of N′-(E)-heteroaromatic-isonicotinohydrazide Derivatives
- Scientific Field: Organic Chemistry
- Application Summary: 4-Hydrazinoquinoline is used in the synthesis of N′-(E)-heteroaromatic-isonicotinohydrazide derivatives .
- Methods of Application: The general procedure involves reacting 5-methoxyindole-3-carboxaldehyde with 7-chloro-4-hydrazinoquinoline in a 1:1 molar ratio .
- Results: The resulting compound 16 was obtained as a yellow solid with a yield of 78% .
Synthesis of Heteroaromatic 7-chloro-4-quinolinylhydrazone Derivatives
- Scientific Field: Organic Chemistry
- Application Summary: 4-Hydrazinoquinoline is used in the preparation of heteroaromatic 7-chloro-4-quinolinylhydrazone derivatives .
- Methods of Application: The specific methods of application or experimental procedures are not detailed in the source .
- Results: The results or outcomes obtained, including any quantitative data or statistical analyses, are not detailed in the source .
Antimicrobial Activity of Metal Complexes
- Scientific Field: Biochemistry
- Application Summary: 4-Hydrazinoquinoline is used in the synthesis of metal complexes of a Schiff base hydrazone . These complexes have been studied for their antimicrobial activities .
- Methods of Application: The Schiff base hydrazone ligand was prepared by reacting benzaldehyde with 7-chloro-4-hydrazinoquinoline . The ligand reacts with various metal ions to form either mono- or binuclear complexes .
- Results: The complexes were characterized by various methods, and their magnetic moments and electrical conductance were determined . The complexes were also tested against a strain of Gram +ve bacteria (Staphylococcus aureus), Gram -ve bacteria (Escherichia coli), and fungi (Candida albicans), and exhibited high antibacterial activities .
Regulation of Cell Growth and Enhancement of Pigmentation
- Scientific Field: Biochemistry
- Application Summary: Lithium (E)-2-(2-(2-methylquinolin-4-yl)hydrazinoylidene)pentanedioate, a derivative of 4-Hydrazinoquinoline, shows low acute toxicity and is active as a cytokine . It is a promising drug for regulating cell growth and enhancing pigmentation .
- Methods of Application: The specific methods of application or experimental procedures are not detailed in the source .
- Results: The results or outcomes obtained, including any quantitative data or statistical analyses, are not detailed in the source .
Safety And Hazards
Future Directions
Quinoline and its derivatives have been used in the field of medicinal chemistry for a long time . The development of new methods for the preparation of such fused heterocycles as quinolines and their derivatives represents an urgent challenge . The application of 4-HQ is the same as that of a conventional matrix with the additional advantage of on-target reaction at room temperature . Thus, 4-HQ can be used for the routine analysis of glycans by MALDI MS due to its simple use, great reproducibility, and enhanced detection of both neutral and sialylated glycans .
properties
IUPAC Name |
quinolin-4-ylhydrazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3/c10-12-9-5-6-11-8-4-2-1-3-7(8)9/h1-6H,10H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYGFXCLXHGITIQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=N2)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50427248 | |
Record name | 4-Hydrazinoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50427248 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Hydrazinoquinoline | |
CAS RN |
15793-93-8 | |
Record name | 4-Hydrazinoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50427248 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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